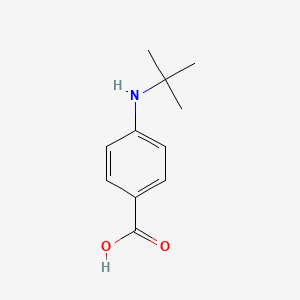

4-(Tert-butylamino)benzoic acid

Description

4-(Tert-butylamino)benzoic acid is a benzoic acid derivative featuring a tert-butylamino (-NH-C(CH₃)₃) substituent at the para position of the benzene ring. This compound serves as a critical intermediate in pharmaceutical and materials chemistry due to its ability to participate in hydrogen bonding and its steric bulk, which influences molecular packing in crystalline states. Its derivatives, such as sulfonamide or nitro-functionalized variants, are explored for biological activities, including apoptosis induction in cancer cells (e.g., PTEN upregulation in breast cancer) . Structural studies often employ X-ray crystallography and software suites like SHELXL and ORTEP for refinement and visualization .

Properties

Molecular Formula |

C11H15NO2 |

|---|---|

Molecular Weight |

193.24 g/mol |

IUPAC Name |

4-(tert-butylamino)benzoic acid |

InChI |

InChI=1S/C11H15NO2/c1-11(2,3)12-9-6-4-8(5-7-9)10(13)14/h4-7,12H,1-3H3,(H,13,14) |

InChI Key |

HSQUIQMFMBAAEB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)NC1=CC=C(C=C1)C(=O)O |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

Local Anesthetic Properties

Research has highlighted the potential of 4-(tert-butylamino)benzoic acid derivatives as local anesthetics. In a study evaluating several compounds, it was found that certain derivatives exhibited significant local anesthetic effects comparable to established anesthetics like tetracaine and pramocaine . The evaluation included surface anesthesia and infiltration anesthesia tests, indicating low toxicity while maintaining efficacy.

Anti-inflammatory Activity

The compound has been synthesized into various derivatives that exhibit anti-inflammatory properties. For instance, a series of tert-butyl 2-(substituted benzamido) phenylcarbamate derivatives were synthesized and tested for their anti-inflammatory activity. The results indicated that some derivatives provided significant inhibition of paw edema in murine models, suggesting their potential use in treating inflammatory conditions .

Anticancer Potential

Recent studies have investigated the anticancer activities of this compound derivatives. In vitro assays demonstrated that certain compounds inhibited the growth of breast cancer cell lines by approximately 50% at a concentration of 10 µM . This suggests that modifications to the p-tert-butylaminobenzoic acid structure can enhance its anticancer properties.

Polymer Science

Stabilizers in PVC

this compound and its salts have been used as stabilizers in polyvinyl chloride (PVC) production. The p-tert-butylbenzoate ion derived from this compound is incorporated into the polymer matrix, where it acts to enhance thermal stability without significantly altering the chemical structure of the final product . Reports indicate that less than 0.2% of the total content remains unreacted in hardened forms, minimizing potential health risks associated with residual chemicals.

Additives in Coatings

The compound has also found applications as an additive in alkyd resins used for paints and varnishes. Here, it reacts with hydroxyl groups during the curing process, contributing to improved performance characteristics of the coatings .

Case Studies

Comparison with Similar Compounds

Table 1: Key Structural and Crystallographic Parameters

Key Observations :

- Hydrogen Bonding : All compounds form acid dimers (O-H⋯O), but additional interactions vary. The sulfonyl derivative engages in S=O⋯H-N bonds, while the nitro analog utilizes nitro-oxygen acceptors .

Physicochemical Properties

Table 2: Physicochemical Comparison

Key Observations :

- Lipophilicity : The sulfonyl derivative exhibits higher logP (1.60) due to the sulfonyl group’s electron-withdrawing nature, enhancing hydrophobic interactions .

- Solubility: The tert-butylamino group reduces aqueous solubility across analogs, favoring organic solvents like ethyl acetate for crystallization .

Preparation Methods

Sulfonation of 4-Chloromethylbenzoic Acid

This method involves two stages:

-

Chlorination : 4-Methylbenzoic acid undergoes radical chlorination at 0–10°C under UV light to yield 4-chloromethylbenzoic acid.

-

Sulfonation : The chlorinated intermediate reacts with tert-butylamine in the presence of thionyl chloride (SOCl₂), forming the sulfonamide bond. Potassium tert-butoxide facilitates deprotonation, achieving yields of 78–82%.

Reaction Conditions

Direct Oxidation of p-Tert-Butyltoluene

Patented by CN102617335B, this one-pot oxidation uses cobalt(II) acetate and sodium bromide as catalysts:

\text{p-Tert-butyltoluene} + 3\text{O}_2 \xrightarrow{\text{Co(OAc)_2, NaBr}} \text{4-(Tert-butylsulfamoyl)benzoic acid}

Friedel-Crafts Acylation Followed by Sulfamation

A three-step process adapted from tri-t-butylbenzene synthesis:

-

Acylation : 1,3,5-Tri-t-butylbenzene reacts with acetyl chloride/AlCl₃ to form 3,5-di-t-butylacetophenone.

-

Oxidation : The ketone is oxidized to 2,4,6-tri-t-butylbenzoic acid using HNO₃/AgNO₃.

-

Sulfamation : Sulfur trioxide (SO₃) introduces the sulfamoyl group, followed by tert-butylamine coupling.

Challenges : Steric hindrance from tert-butyl groups lowers sulfamation efficiency (yield: 65–70%).

Catalytic Systems and Solvent Effects

Cobalt-Bromine Catalysis

The CN102617335B patent reports enhanced reactivity using Co(OAc)₂/NaBr in solvent-free conditions:

-

Turnover Frequency (TOF) : 12.4 h⁻¹

-

Selectivity : >95% toward sulfonamide product

-

Byproducts : <3% over-oxidized dicarboxylic acids

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(tert-butylamino)benzoic acid and its derivatives?

- Methodological Answer : Synthesis typically involves functionalizing benzoic acid derivatives via nucleophilic substitution or condensation reactions. For example, nitro benzoic acid intermediates can be synthesized using modified protocols, such as introducing tert-butylamino groups via reductive amination or coupling reactions. Reaction conditions (e.g., temperature, solvent, catalysts) must be optimized to avoid side products. Ethyl 4-(tert-butylamino)-3-nitrobenzoate, a related compound, was synthesized using tert-butylamine and nitro-substituted benzoic acid derivatives under controlled acidic conditions .

Q. How is this compound characterized structurally?

- Methodological Answer : Key techniques include:

- Spectroscopy : IR confirms functional groups (e.g., -COOH, -NH-); NMR (¹H/¹³C) identifies proton environments and substituent positions .

- Mass Spectrometry : Determines molecular weight and fragmentation patterns.

- Elemental Analysis : Validates purity and stoichiometry. For derivatives, X-ray crystallography (using SHELX software) resolves bond lengths and angles .

Q. What solubility data are critical for experimental design with this compound?

- Methodological Answer : Solubility in organic solvents (e.g., methanol, DMSO) dictates reaction media and purification methods. Limited data exist, but studies on analogs like 4-(dimethylamino)benzoic acid show:

| Solvent | Solubility (g/L, 298 K) |

|---|---|

| Methanol | 12.3 |

| DMSO | 8.7 |

| Cyclohexane | 0.05 |

| Data from gravimetric/spectrophotometric methods . Adjust solvent polarity and temperature empirically. |

Q. How is the biological activity of this compound screened in vitro?

- Methodological Answer : Derivatives are tested for apoptosis induction (e.g., breast cancer cell lines) via PTEN upregulation. Protocols include:

- Cell Viability Assays : MTT/WST-1 to measure cytotoxicity.

- Western Blotting : Quantify PTEN protein levels.

- Flow Cytometry : Assess apoptotic markers (Annexin V/PI). For example, a tert-butylamino-substituted imidazo-pyridine derivative showed dose-dependent apoptosis in MCF-7 cells .

Advanced Research Questions

Q. How can contradictions in solubility data be resolved for this compound?

- Methodological Answer : Discrepancies arise from limited studies and single-temperature measurements. Address this by:

- Multi-Method Validation : Combine gravimetric, UV/Vis, and HPLC methods.

- Temperature Gradients : Measure solubility across 283–323 K to model thermodynamic parameters.

- Computational Prediction : Use COSMO-RS or Hansen solubility parameters to estimate solvent compatibility .

Q. What computational approaches elucidate the electronic properties of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to predict reactivity.

- Electron Localization Function (ELF) : Map electron distribution to understand bonding behavior (e.g., charge transfer in tert-butylamino group) .

- Molecular Dynamics (MD) : Simulate solvation effects in biological membranes.

Q. How is X-ray crystallography applied to determine its crystal structure?

- Methodological Answer :

- Data Collection : Use synchrotron radiation for high-resolution diffraction.

- Refinement : SHELXL refines atomic coordinates and thermal parameters. For example, SHELXTL software resolved hydrogen-bonding motifs in tert-butylamino-nitrobenzoate derivatives .

- Validation : Check R-factors (<5%) and Ramachandran plots for accuracy.

Q. What mechanistic insights explain its biological activity?

- Methodological Answer : Studies on derivatives suggest:

- Enzyme Inhibition : Competitive binding to catalytic sites (e.g., tyrosinase inhibition via copper complexation, similar to benzoic acid derivatives ).

- Receptor Modulation : Tert-butylamino groups enhance lipophilicity, improving membrane permeability.

- Pathway Analysis : RNA sequencing identifies PTEN/AKT/mTOR pathway activation in cancer cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.